An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)pyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and materials science, pyridine scaffolds represent a cornerstone of molecular design.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make them a "privileged" scaffold in medicinal chemistry.[2][3] This guide focuses on a specific, yet important, derivative: 4-(3,5-Dimethylphenyl)pyridine. While specific experimental data for this compound is not extensively documented in public literature, this guide will provide a comprehensive profile based on established chemical principles, data from structurally analogous compounds, and computational predictions.
This document serves as a technical resource for researchers and professionals, offering insights into the predicted physicochemical properties, a robust and detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its expected spectral characteristics, and a discussion of its potential within the broader context of drug development.
Molecular Structure and Identifiers
The foundational identity of any chemical compound lies in its structure and internationally recognized identifiers.
| Identifier | Value |
| IUPAC Name | 4-(3,5-dimethylphenyl)pyridine |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1214379-51-7 |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC=NC=C2)C |
Physicochemical Properties: A Predicted Profile
Experimental physicochemical data for 4-(3,5-Dimethylphenyl)pyridine is sparse. However, by analyzing its constituent parts—a pyridine ring and a 3,5-dimethylphenyl group—and comparing it to well-characterized analogs like 4-phenylpyridine, we can establish a reliable predicted profile.
| Property | Predicted Value / Range | Rationale & Comparative Insights |
| Melting Point | 75 - 85 °C | 4-Phenylpyridine has a melting point of 71-75 °C.[4][5] The addition of two methyl groups to the phenyl ring increases molecular weight and potentially improves crystal packing, suggesting a slightly higher melting point. |
| Boiling Point | > 280 °C | The boiling point of 4-phenylpyridine is approximately 274-275 °C.[4][5] The increased molecular weight of the dimethyl-substituted analog would logically lead to a higher boiling point. |
| Aqueous Solubility | Low | Pyridine itself is miscible with water, but the large, nonpolar dimethylphenyl group significantly increases the molecule's lipophilicity (hydrophobicity).[6] Like 4-phenylpyridine, it is expected to be largely insoluble in water but soluble in organic solvents like chloroform and methanol.[5][7] |
| pKa (of conjugate acid) | 5.3 - 5.6 | The pKa of the pyridinium ion is ~5.25. The phenyl group in 4-phenylpyridine is weakly electron-withdrawing, resulting in a similar pKa of ~5.45.[5][7] The two methyl groups on the phenyl ring are weakly electron-donating by induction and hyperconjugation, which should slightly increase the electron density on the pyridine nitrogen, making it marginally more basic.[8][9] |
| LogP (Octanol/Water) | ~3.5 | The LogP for 4-phenylpyridine is ~2.6.[7] Each methyl group typically adds approximately 0.5 to the LogP value. Therefore, a value around 3.5 is a reasonable estimate, indicating significant lipophilicity. |
Chemical Properties and Reactivity
The chemical behavior of 4-(3,5-Dimethylphenyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich dimethylphenyl moiety.
Basicity and N-Protonation
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic system, making it available for protonation. This confers basic properties similar to a tertiary amine.[10] As indicated by its predicted pKa, it will readily form pyridinium salts upon treatment with acids. This basicity is a key feature in medicinal chemistry, as it allows for the formation of water-soluble salts, which can improve the pharmacokinetic properties of a drug candidate.[10]
Reactivity towards Electrophiles
-
On the Pyridine Ring : The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions like nitration or halogenation require harsh conditions and typically occur at the 3- and 5-positions.
-
On the Phenyl Ring : In contrast, the dimethylphenyl ring is activated towards electrophilic substitution. The two methyl groups are ortho-, para-directing and activating.[11] Therefore, electrophilic attack (e.g., bromination, nitration) would be expected to occur at the positions ortho and para to both methyl groups (the 2-, 4-, and 6-positions of the phenyl ring).
Susceptibility to Oxidation
The pyridine ring is relatively resistant to oxidation. However, the nitrogen atom can be oxidized by peroxy acids (like m-CPBA) to form the corresponding N-oxide. The benzylic methyl groups are susceptible to oxidation under strong conditions (e.g., with KMnO₄) to form carboxylic acids.[11]
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most direct and versatile method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[12][13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid (or ester). The following protocol details a reliable method for the synthesis of 4-(3,5-Dimethylphenyl)pyridine.
Diagram of Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
Rationale: This protocol uses a common and robust palladium catalyst, Pd(PPh₃)₄, and an aqueous base, which is effective and environmentally benign. A mixed solvent system ensures solubility of both the organic and inorganic reagents.[14][15]
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more expensive halopyridine. The catalyst loading is typical for this type of reaction, balancing efficiency and cost.[15]
-
-
Solvent and Base Addition: Add toluene (20 mL) and ethanol (5 mL) to the flask. In a separate beaker, prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and add (3.0 eq) to the reaction flask.
-
Expert Insight: The base is crucial for the transmetalation step of the catalytic cycle. An aqueous solution is often more effective than an anhydrous solid base.
-
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon). This is critical to remove oxygen, which can deactivate the palladium(0) catalyst.
-
Trustworthiness: This self-validating step is essential for reproducibility. Failure to remove oxygen is a common cause of low yields in Suzuki couplings.
-
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) every 2-4 hours, using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Once the 4-bromopyridine is consumed (as indicated by TLC), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Expert Insight: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure product.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum (in CDCl₃) is expected to show distinct signals for both aromatic rings and the methyl groups.
-
Pyridine Protons (AA'BB' system):
-
H2', H6': A doublet at ~8.6 ppm. These protons are adjacent to the nitrogen, causing a significant downfield shift.
-
H3', H5': A doublet at ~7.4 ppm.
-
-
Phenyl Protons:
-
H2, H6: A singlet at ~7.2 ppm. These two protons are chemically equivalent.
-
H4: A singlet at ~7.1 ppm.
-
-
Methyl Protons:
-
A sharp singlet at ~2.4 ppm, integrating to 6 protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the symmetry of the molecule.
-
Pyridine Carbons: C2'/C6' (~150 ppm), C4' (~148 ppm), C3'/C5' (~121 ppm).
-
Phenyl Carbons: C1 (ipso, ~138 ppm), C3/C5 (ipso, ~139 ppm), C2/C6 (~129 ppm), C4 (~127 ppm).
-
Methyl Carbons: A single peak around 21 ppm.
Applications in Drug Development and Research
The 4-(3,5-Dimethylphenyl)pyridine scaffold is of significant interest to medicinal chemists for several reasons:
-
Hydrogen Bond Acceptor: The pyridine nitrogen acts as a potent hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites and receptors.[2][10]
-
Modulation of Physicochemical Properties: The pyridine ring, being more polar than a benzene ring, can enhance water solubility and other pharmacokinetic properties.[6][10] The dimethylphenyl group adds lipophilicity, allowing for a fine-tuning of the molecule's overall LogP to optimize cell permeability and metabolic stability.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation than a corresponding benzene ring, which can improve a drug candidate's half-life.
-
Versatile Synthetic Handle: The structure serves as a key building block. The pyridine and phenyl rings can be further functionalized to explore the chemical space around a lead compound, aiding in structure-activity relationship (SAR) studies.
The pyridine motif is found in a vast number of FDA-approved drugs, highlighting its importance and therapeutic relevance across a wide range of diseases, from cancer to infectious diseases and central nervous system disorders.[1][2]
Conclusion
4-(3,5-Dimethylphenyl)pyridine is a compound with significant potential as a building block in pharmaceutical and materials science research. While a full experimental characterization is not yet available in the public domain, this guide has established a robust, scientifically-grounded profile of its expected physical and chemical properties. The detailed synthetic protocol provides a clear and reliable pathway for its preparation, enabling further research into its applications. The inherent properties of its constituent moieties—the versatile pyridine ring and the lipophilic dimethylphenyl group—make it an attractive scaffold for the design of novel, biologically active molecules.
References
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]
-
Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Fujita, M. & Ishihara, S. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
-
Verma, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. [Link]
-
4-Phenylpyridine - 939-23-1, C11H9N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]
-
Gökçe, H. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]
-
Frau, J., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Lanthier, F. & Stephen L. Buchwald. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Oae, S. & Okano, M. (2006, December 19). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS*. Taylor & Francis. [Link]
-
Al-Rawi, J. M. A., et al. (2002). Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. MDPI. [Link]
-
Bach, A. & Bats, J. W. (2014, December 5). Methyl/phenyl attraction by CH/π interaction in 1,2-substitution patterns. PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. [Link]
-
Showing Compound 4-Phenylpyridine (FDB011123). (2010, April 8). FooDB. [Link]
-
4-phenyl pyridine, 939-23-1. (n.d.). The Good Scents Company. [Link]
-
Driscoll, J. S., et al. (n.d.). Pyridine 1-Oxides. X. pKa Values for Some 4-Substituted Nicotinic Acid 1-Oxides. ACS Publications. [Link]
-
Uemura, T., et al. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. [Link]
-
Cantillo, D., et al. (n.d.). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]
-
Phenyl vs methyl cis/trans stability. (2013, October 10). Chemistry Stack Exchange. [Link]
-
3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. [Link]
-
Mech, P., et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]
-
Aromatic Reactivity. (n.d.). MSU chemistry. [Link]
-
Nakao, Y., et al. (n.d.). Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. [Link]
-
Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. (n.d.). [Link]
-
El-Guesmi, N., et al. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
-
Iida, T., et al. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
bmse000432 Pyridine at BMRB. (n.d.). [Link]
-
Kráľová, K., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]
-
Rather, M. A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Phenylpyridine | 939-23-1 [chemicalbook.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Showing Compound 4-Phenylpyridine (FDB011123) - FooDB [foodb.ca]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
